(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone - 1172788-21-4

(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2629317
CAS Number: 1172788-21-4
Molecular Formula: C19H20N6O3S2
Molecular Weight: 444.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that has undergone Phase 3 clinical trials for treating type 2 diabetes. Studies have shown that PF-00734200 effectively inhibits plasma DPP-IV activity, stimulates insulin secretion, and improves glucose tolerance in various nonclinical models [, , ].

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone (4)

Compound Description: This compound was synthesized through a microwave-assisted click cyclocondensation reaction. This 1,2,3-triazole derivative has been fully characterized by various spectral data, including IR, NMR, and MS, and its crystal structure has been determined using X-ray diffraction [].

[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

Compound Description: RG1678 is a potent and selective GlyT1 inhibitor []. It was developed to address limitations of previous GlyT1 inhibitors regarding hERG channel selectivity and brain penetration. Notably, RG1678 has shown beneficial effects in schizophrenic patients during Phase II clinical trials.

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: The crystal structure of this compound has been determined and reported in the literature []. Further details regarding its biological activity and potential applications are not available in the provided context.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

Compound Description: Imatinib, typically used as a salt form (mesylate, picrate, citrate, fumarate, or malonate) to treat leukemia by inhibiting tyrosine kinases, has a freebase form whose crystal structure was determined. The freebase realizes an extended conformation and forms infinite H-bonded chains via its amide, amine, and pyrimidine groups [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

Compound Description: This compound is a novel anaplastic lymphoma (ALK) kinase and epidermal growth factor receptor (EGFR) inhibitor being investigated as a potential treatment for cancer, specifically non-small cell lung cancer (NSCLC) including brain metastases [].

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. The compound demonstrated significant antitumor activity in vivo, particularly in RT112 bladder cancer xenograft models with overexpressed wild-type FGFR3 [].

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP) []. It exhibits excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM).

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a novel positron-emission tomography (PET) imaging agent developed for visualizing monoacylglycerol lipase (MAGL) []. It exhibits high uptake in MAGL-rich regions and demonstrates specific, reversible binding to MAGL.

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

Compound Description: PF-06700841 is a dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), which are involved in cytokine signaling pathways associated with autoimmune diseases. Currently in Phase II clinical development, PF-06700841 aims to improve efficacy compared to selective JAK1 inhibitors while minimizing risks associated with JAK2 inhibition [].

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: SR 121787 is a new antiaggregating agent that metabolizes into the corresponding diacid, SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist [].

(1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

Compound Description: This compound is a crystalline hydrochloride salt studied for its potential in treating pain, metabolic disorders, obesity, hyperphagia, and diabetes [].

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX, 11)

Compound Description: FIMX is a promising PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) []. Studies in rhesus monkeys show high brain radioactivity uptake, reflecting the expected distribution of mGluR1.

Properties

CAS Number

1172788-21-4

Product Name

(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

IUPAC Name

[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

Molecular Formula

C19H20N6O3S2

Molecular Weight

444.53

InChI

InChI=1S/C19H20N6O3S2/c1-30(27,28)15-5-3-14(4-6-15)22-19-23-16(13-29-19)17(26)24-9-11-25(12-10-24)18-20-7-2-8-21-18/h2-8,13H,9-12H2,1H3,(H,22,23)

InChI Key

KUHXQRIZOASQEE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.